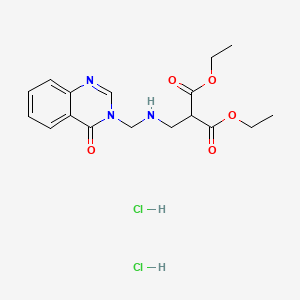
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a quinazolinyl group, which is known for its diverse biological activities, making it a valuable target for research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinyl intermediate, which is then reacted with propanedioic acid derivatives under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinyl group, leading to different analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which are of interest due to their potential biological activities.
科学的研究の応用
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinyl group is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
類似化合物との比較
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinyl core and exhibit similar biological activities.
Propanedioic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
75159-23-8 |
|---|---|
分子式 |
C17H23Cl2N3O5 |
分子量 |
420.3 g/mol |
IUPAC名 |
diethyl 2-[[(4-oxoquinazolin-3-yl)methylamino]methyl]propanedioate;dihydrochloride |
InChI |
InChI=1S/C17H21N3O5.2ClH/c1-3-24-16(22)13(17(23)25-4-2)9-18-10-20-11-19-14-8-6-5-7-12(14)15(20)21;;/h5-8,11,13,18H,3-4,9-10H2,1-2H3;2*1H |
InChIキー |
IAHJPJBPADYFIL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CNCN1C=NC2=CC=CC=C2C1=O)C(=O)OCC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



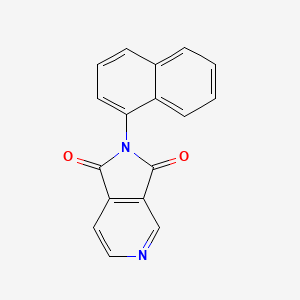
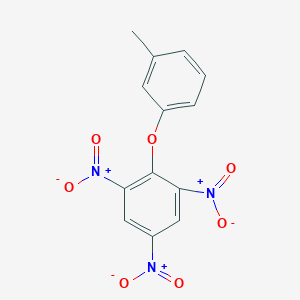
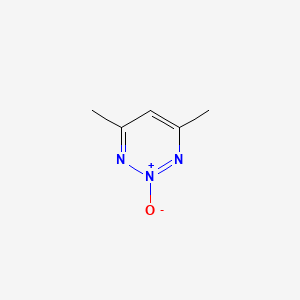
![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)

![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)


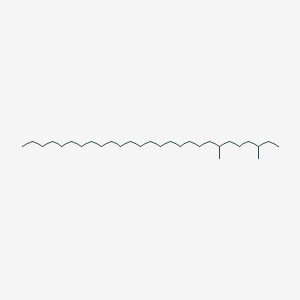
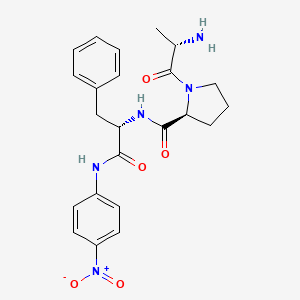
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
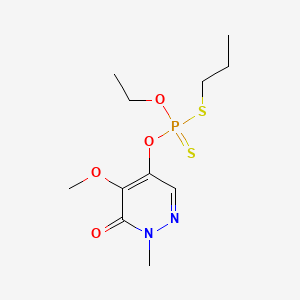
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)
